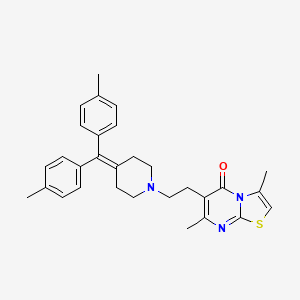

JNJ-3790339

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H33N3OS |

|---|---|

Molecular Weight |

483.7 g/mol |

IUPAC Name |

6-[2-[4-[bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

InChI |

InChI=1S/C30H33N3OS/c1-20-5-9-24(10-6-20)28(25-11-7-21(2)8-12-25)26-13-16-32(17-14-26)18-15-27-23(4)31-30-33(29(27)34)22(3)19-35-30/h5-12,19H,13-18H2,1-4H3 |

InChI Key |

MWZVZNTXVKGMFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C2CCN(CC2)CCC3=C(N=C4N(C3=O)C(=CS4)C)C)C5=CC=C(C=C5)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the T-Cell Engaging Mechanism of JNJ-78306358

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-78306358 is a first-in-class, T-cell redirecting bispecific antibody (bsAb) developed by Janssen for the treatment of advanced-stage solid tumors.[1] This guide provides an in-depth overview of its core mechanism of action in T-cells, supported by preclinical and clinical data. The content is structured to offer a technical resource for professionals in the field of immuno-oncology.

Core Mechanism of Action

JNJ-78306358 is an IgG1 bispecific antibody that operates by physically linking T-cells to tumor cells, thereby initiating a targeted cytotoxic immune response.[2] This is achieved through its dual-binding specificity:

-

Tumor-Associated Antigen (TAA) Targeting: One arm of the antibody binds with high affinity to Human Leukocyte Antigen-G (HLA-G), a non-classical major histocompatibility class I molecule.[1] HLA-G is an immune checkpoint that is normally expressed at the maternal-fetal interface but is also found on the surface of various solid tumors, where it contributes to immune evasion.[1][3]

-

T-Cell Engagement: The other arm of the antibody targets the CD3 epsilon (CD3ε) subunit of the T-cell receptor (TCR) complex on T-lymphocytes.[1][3]

This simultaneous binding to HLA-G on a tumor cell and CD3 on a T-cell creates an artificial immune synapse.[2] This cross-linkage potently activates the T-cell, leading to the targeted killing of the HLA-G-expressing tumor cell through the release of cytotoxic granules.[2][3] Additionally, JNJ-78306358 may also contribute to mitigating the immunosuppressive tumor microenvironment by blocking the interaction of HLA-G with its inhibitory receptors.[4]

Quantitative Data Summary

The preclinical efficacy of JNJ-78306358 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data on its binding affinity and cytotoxic potency.

| Parameter | Target | Value |

| Binding Affinity (KD) | HLA-G (Tumor Cell) | ~13 pM |

| CD3ε (T-Cell) | ~22 nM |

Table 1: Binding Affinity of JNJ-78306358 to its Targets.[1]

| Assay | Cell Lines | EC50 Range |

| In Vitro T-Cell Mediated Cytotoxicity | Endogenous HLA-G-expressing tumor cell lines | 10.4 - 442.3 pM |

Table 2: In Vitro Cytotoxic Potency of JNJ-78306358.[1][5]

Signaling Pathway and Mechanism of Action

The engagement of the CD3 complex by JNJ-78306358 initiates a cascade of intracellular signaling events within the T-cell that mirror conventional T-cell activation. This leads to cytokine production, T-cell proliferation, and ultimately, tumor cell lysis.

Caption: Mechanism of Action of JNJ-78306358.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical and clinical evaluation of JNJ-78306358.

In Vitro T-Cell Mediated Cytotoxicity Assay

This assay quantifies the ability of JNJ-78306358 to induce T-cell killing of HLA-G-expressing tumor cells.

1. Cell Preparation:

- Target Cells: HLA-G-expressing tumor cell lines are cultured and harvested. A control cell line lacking HLA-G expression is also prepared.

- Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated pan-T cells are used as effector cells.

2. Assay Procedure:

- Target cells are seeded in 96-well plates.

- Effector cells are added to the wells at a specified effector-to-target (E:T) ratio.

- JNJ-78306358 is added in a serial dilution to determine a dose-response curve.

- The plates are incubated for a defined period (e.g., 48-72 hours).

3. Data Analysis:

- Cell viability is assessed using methods such as luminescence-based assays (e.g., CellTiter-Glo®) or by counting viable cells via flow cytometry.

- The percentage of specific cytotoxicity is calculated for each concentration of the antibody.

- The EC50 value, the concentration of the antibody that induces 50% of the maximum cytotoxic response, is determined from the dose-response curve.

T-Cell Activation and Proliferation Assay

This assay measures the activation and proliferation of T-cells in response to JNJ-78306358-mediated engagement with target cells.

1. Experimental Setup:

- The assay is set up similarly to the cytotoxicity assay, with co-culture of target and effector cells in the presence of JNJ-78306358.

2. T-Cell Activation Marker Analysis (Flow Cytometry):

- After incubation, cells are harvested and stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69, HLA-DR).

- The percentage of activated T-cells (e.g., CD25+/CD8+) is quantified using a flow cytometer.

3. T-Cell Proliferation Analysis:

- Proliferation can be assessed by intracellular staining for the proliferation marker Ki67 and analysis by flow cytometry.

- Alternatively, T-cells can be labeled with a proliferation-tracking dye (e.g., CFSE) before the assay. The dilution of the dye, as measured by flow cytometry, indicates cell division.

Cytokine Release Assay

This assay quantifies the release of cytokines from T-cells upon activation by JNJ-78306358.

1. Sample Collection:

- Supernatants from the co-culture of target and effector cells with JNJ-78306358 are collected at various time points.

- In clinical studies, patient serum samples are collected before and after treatment.

2. Cytokine Measurement:

- The concentrations of various cytokines (e.g., IFN-γ, IL-6, IL-10, TNF-α) in the supernatants or serum are measured using a multiplex immunoassay platform, such as Meso Scale Discovery (MSD).

3. Data Analysis:

- The levels of each cytokine are quantified and compared between different treatment conditions or time points to assess the cytokine release profile.

Experimental and Clinical Workflow

The evaluation of JNJ-78306358 follows a standard preclinical and clinical development path to assess its efficacy and safety.

Caption: Preclinical to Clinical Workflow for JNJ-78306358.

Clinical Findings and Implications

In a Phase 1 dose-escalation study, JNJ-78306358 demonstrated pharmacodynamic effects consistent with its mechanism of action, including peripheral T-cell activation and a dose-dependent increase in serum cytokines such as IFNγ, IL-6, and IL-10.[2] The treatment was associated with cytokine release syndrome (CRS), a known on-target toxicity of T-cell engaging therapies.[2][6] These findings confirm the translation of the preclinical mechanism of action to human subjects and highlight the importance of monitoring and managing CRS in patients receiving this class of therapy.

Conclusion

JNJ-78306358 represents a targeted immunotherapy that leverages the cytotoxic potential of T-cells to combat HLA-G-expressing solid tumors. Its mechanism of action, centered on the formation of an artificial immune synapse between T-cells and tumor cells, has been validated through a series of in vitro, in vivo, and early clinical studies. The quantitative data on its potency and the detailed understanding of its effects on T-cell biology provide a strong rationale for its continued investigation as a potential cancer therapeutic. This guide has summarized the core technical aspects of JNJ-78306358's T-cell engaging mechanism, offering a foundational resource for the scientific community.

References

- 1. assaygenie.com [assaygenie.com]

- 2. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BiTE® T cell-dependent cellular cytotoxicity (TDCC) assay [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. miltenyibiotec.com [miltenyibiotec.com]

- 6. medrxiv.org [medrxiv.org]

JNJ-3790339: A Selective Diacylglycerol Kinase Alpha Inhibitor for Research and Drug Development

An In-depth Technical Guide

This technical guide provides a comprehensive overview of JNJ-3790339, a potent and selective inhibitor of diacylglycerol kinase alpha (DGKα). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting DGKα in oncology and immunology. This document details the selectivity profile of this compound, the experimental methodologies used for its characterization, and its role in relevant signaling pathways.

Introduction to Diacylglycerol Kinase Alpha (DGKα)

Diacylglycerol kinases (DGKs) are a family of ten enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA).[1][2] Both DAG and PA are critical lipid second messengers that regulate a multitude of cellular processes, including cell proliferation, apoptosis, and migration.[1][2] DGKα, a member of the type I DGK isoform group, has emerged as a significant therapeutic target, particularly in cancer and immunology.[1] It is implicated in the progression of various cancers, including glioblastoma and melanoma, and plays a crucial role in suppressing T cell activation, thereby allowing tumors to evade the immune system.[1][2] Inhibition of DGKα can therefore offer a dual benefit: directly impeding cancer cell signaling and enhancing anti-tumor immune responses.[1][2][3]

This compound: A Selective DGKα Inhibitor

This compound is a small molecule inhibitor identified as a ritanserin analog.[1][4] It has been shown to be a potent and selective inhibitor of DGKα.[1][2][4] Its selectivity for DGKα over other DGK isoforms, particularly other type I DGKs, makes it a valuable tool for studying the specific roles of DGKα and a promising candidate for therapeutic development.[1]

Quantitative Data: Selectivity Profile of this compound

The following tables summarize the inhibitory activity of this compound against various DGK isoforms, providing a clear comparison of its selectivity.

Table 1: Inhibitory Concentration (IC50) of this compound against DGKα

| Compound | IC50 (µM) for DGKα |

| This compound | 9.6[4] |

Table 2: Isoform Selectivity of this compound

| DGK Isoform | Inhibition by this compound at its DGKα IC50 |

| DGKβ | No significant inhibition[1] |

| DGKγ | No significant inhibition[1] |

| DGKζ | No significant inhibition[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used in the characterization of this compound.

DGK Enzyme Activity Assay (General Protocol)

This assay is used to determine the inhibitory activity of compounds against DGK isoforms.

Materials:

-

HEK293 cells for overexpression of DGK isoforms

-

Cell lysis buffer

-

Lipid vesicles containing phosphatidylserine and diacylglycerol

-

[γ-³²P]ATP

-

Kinase buffer

-

This compound or other test compounds

-

DMSO (vehicle control)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager

Procedure:

-

Enzyme Source: Overexpress the desired DGK isoform (e.g., DGKα, DGKβ, DGKγ, DGKζ) in HEK293 cells. Prepare cell lysates to serve as the enzyme source.

-

Reaction Mixture: Prepare a reaction mixture containing the cell lysate, lipid vesicles, and kinase buffer.

-

Compound Addition: Add the test compound (this compound) at various concentrations or a DMSO vehicle control to the reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of chloroform/methanol.

-

Lipid Extraction: Extract the lipids from the reaction mixture.

-

TLC Separation: Separate the radiolabeled phosphatidic acid (the product of the DGK reaction) from other lipids using thin-layer chromatography.

-

Quantification: Quantify the amount of radiolabeled phosphatidic acid using a phosphorimager.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Viability and Cytotoxicity Assays

These assays are used to evaluate the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., A375 melanoma, U251 glioblastoma)

-

Jurkat T cells

-

Cell culture medium and supplements

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells or Jurkat T cells in 96-well plates at a predetermined density.

-

Compound Treatment: After allowing the cells to adhere (for adherent cell lines), treat them with a dose range of this compound (e.g., 5-40 µM) for a specified duration (e.g., 48 hours).[4]

-

Cell Viability Measurement: Add a cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability and calculate the cytotoxic efficacy.

T Cell Activation Assay

This assay assesses the ability of this compound to enhance T cell activation.

Materials:

-

Primary murine T cells

-

T cell activation stimuli (e.g., anti-CD3/CD28 antibodies)

-

This compound

-

Flow cytometry antibodies (e.g., anti-CD69, anti-TNFα)

-

Flow cytometer

Procedure:

-

T Cell Isolation: Isolate primary T cells from a mouse spleen or lymph nodes.

-

Treatment and Stimulation: Treat the T cells with this compound (e.g., 5 µM) for a short period (e.g., 6 hours) in the presence of T cell activation stimuli.[4]

-

Staining: Stain the cells with fluorescently labeled antibodies against T cell activation markers like CD69 and intracellular cytokines like TNFα.

-

Flow Cytometry Analysis: Acquire and analyze the stained cells using a flow cytometer to quantify the expression of activation markers.

-

Data Analysis: Compare the expression of CD69 and TNFα in this compound-treated cells to control cells to determine the enhancement of T cell activation.[4]

Signaling Pathways and Mechanism of Action

The inhibitory action of this compound on DGKα has significant consequences for intracellular signaling, primarily by modulating the balance between DAG and PA.

DGKα Signaling Pathway

DGKα is a key regulator in multiple signaling pathways. In cancer cells, DGKα activity is often upregulated, contributing to oncogenesis.[5][6] The product of DGKα, phosphatidic acid (PA), can activate downstream signaling pathways, including the mTOR and Akt pathways, which promote cell growth and survival.[5][6]

Caption: DGKα signaling pathway and the inhibitory action of this compound.

Experimental Workflow for DGKα Inhibition Assay

The following diagram illustrates the typical workflow for determining the inhibitory potential of a compound like this compound on DGKα activity.

Caption: Workflow for a DGKα enzyme inhibition assay.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of DGKα and a promising lead compound for the development of novel therapeutics. Its high selectivity for DGKα allows for the specific interrogation of this enzyme's role in various physiological and pathological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working in the fields of oncology and immunology to further explore the potential of DGKα inhibition.

References

- 1. Identification of ritanserin analogs that display DGK isoform specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of ritanserin analogs that display DGK isoform specificity [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Diacylglycerol kinase alpha is a critical signaling node and novel therapeutic target in glioblastoma and other cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

The Role of JNJ-3790339 in Cancer Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-3790339 is a potent and selective inhibitor of diacylglycerol kinase α (DGKα), an enzyme that plays a critical role in cellular signaling by converting diacylglycerol (DAG) to phosphatidic acid (PA).[1][2] In numerous cancer cell types, elevated DGKα activity contributes to survival and proliferation while suppressing apoptosis.[3][4][5][6] This technical guide provides an in-depth overview of the mechanism by which this compound, through the inhibition of DGKα, induces apoptosis in cancer cells. We will detail the underlying signaling pathways, present representative quantitative data, and provide comprehensive experimental protocols for studying this phenomenon.

Introduction to this compound and its Target: DGKα

This compound, a ritanserin analog, has been identified as a selective inhibitor of DGKα with an IC50 of 9.6 μM.[1] DGKα is a key regulator of the balance between DAG and PA, two important lipid second messengers. By catalyzing the phosphorylation of DAG to PA, DGKα influences a multitude of cellular processes, including cell growth, differentiation, and survival.[3][4][5][6] In the context of cancer, DGKα is often overexpressed and its activity is associated with resistance to apoptosis.[3][5][7] Inhibition of DGKα by this compound disrupts these pro-survival signals, shifting the balance towards programmed cell death.

Mechanism of Action: Induction of Apoptosis via DGKα Inhibition

The primary mechanism by which this compound induces apoptosis is through the disruption of signaling pathways that are dependent on the activity of DGKα. Inhibition of DGKα leads to an accumulation of its substrate, DAG, and a depletion of its product, PA. This shift in the DAG/PA ratio has profound effects on downstream signaling cascades that regulate cell survival and apoptosis.

Disruption of Pro-Survival Signaling Pathways

DGKα-produced PA is known to activate several key pro-survival signaling pathways. By reducing PA levels, this compound is hypothesized to inhibit these pathways, thereby promoting apoptosis. The primary pathways implicated are:

-

The NF-κB Pathway: DGKα can activate the NF-κB pathway, a critical regulator of inflammatory and anti-apoptotic responses.[8] Inhibition of DGKα is expected to suppress NF-κB activation, leading to a decrease in the expression of anti-apoptotic proteins and sensitizing cancer cells to apoptosis.

-

The mTOR Pathway: DGKα has been shown to attenuate apoptosis by enhancing the phosphodiesterase (PDE)-4A1–mammalian target of the rapamycin (mTOR) pathway.[7][8] By inhibiting DGKα, this compound likely disrupts this pathway, leading to reduced cell growth and survival.

Activation of the Caspase Cascade

The induction of apoptosis by DGKα inhibitors culminates in the activation of a cascade of cysteine-aspartic proteases known as caspases. While direct studies on this compound are limited, research on other DGKα inhibitors has demonstrated the following:

-

Initiator Caspase Activation: The disruption of pro-survival signals and potential cellular stress caused by DGKα inhibition is expected to lead to the activation of initiator caspases, such as caspase-8 (extrinsic pathway) or caspase-9 (intrinsic pathway).[9][10][11][12]

-

Executioner Caspase Activation: Activated initiator caspases then cleave and activate executioner caspases, primarily caspase-3 and caspase-7.[2][3][5]

-

Substrate Cleavage: Active caspase-3/7 are responsible for the cleavage of numerous cellular proteins, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the biochemical and morphological hallmarks of apoptosis.[4]

The proposed signaling pathway for this compound-induced apoptosis is illustrated in the diagram below.

Data Presentation: Quantitative Analysis of Apoptosis

While specific quantitative data for this compound-induced apoptosis is not yet widely published, studies on other DGKα inhibitors in relevant cancer cell lines provide a strong indication of its potential efficacy. The following tables summarize representative data from such studies.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) for Cell Viability |

| A375 | Melanoma | ~15 |

| U251 | Glioblastoma | ~15 |

| Jurkat | T-cell Leukemia | > 40 |

Data inferred from cytotoxicity curves of this compound.

Table 2: Representative Apoptosis Induction by DGKα Inhibition (72h)

| Cell Line | Treatment | % Annexin V Positive Cells |

| U251 | Control siRNA | 10 ± 2.5 |

| DGKα siRNA | 35 ± 4.1 | |

| A375 | Control siRNA | 8 ± 1.9 |

| DGKα siRNA | 28 ± 3.5 |

Representative data from studies using DGKα siRNA, a method to mimic inhibitor action.[3][4]

Table 3: Representative Caspase-3/7 Activity Increase by DGKα Inhibition (48h)

| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity |

| U87 | DGKα siRNA | 2.5 ± 0.3 |

| U251 | DGKα siRNA | 3.1 ± 0.4 |

| A375 | DGKα siRNA | 2.8 ± 0.2* |

Representative data from studies using DGKα siRNA.[3][4]

Experimental Protocols

To investigate the pro-apoptotic effects of this compound, a series of in vitro assays can be employed. The following are detailed protocols for key experiments.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing this compound-induced apoptosis.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Seeding: Seed cancer cells (e.g., A375, U251) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

Assay: Add the viability reagent according to the manufacturer's instructions.

-

Measurement: Measure absorbance or luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 Assay)

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the viability assay.

-

Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well and mix gently.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Measurement: Measure luminescence using a plate reader.

-

Analysis: Normalize the luminescence signal to the vehicle control to determine the fold increase in caspase-3/7 activity.

Western Blot Analysis of Apoptotic Markers

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against cleaved caspase-9, cleaved caspase-8, cleaved caspase-3, cleaved PARP, Bcl-2, and Bax. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion

This compound represents a promising therapeutic agent for cancers that are dependent on DGKα for survival. Its mechanism of action, centered on the inhibition of DGKα, leads to the disruption of key pro-survival signaling pathways and the subsequent activation of the apoptotic cascade. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and quantify the pro-apoptotic effects of this compound in various cancer models. Future studies should focus on elucidating the precise molecular events that link DGKα inhibition to the activation of initiator caspases and the modulation of Bcl-2 family proteins to fully characterize the apoptotic pathway induced by this compound.

References

- 1. Chemoproteomic Discovery of a Ritanserin-Targeted Kinase Network Mediating Apoptotic Cell Death of Lung Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase 3 promotes surviving melanoma tumor cell growth after cytotoxic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Diacylglycerol kinase α-selective inhibitors induce apoptosis and reduce viability of melanoma and several other cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ritanserin suppresses acute myeloid leukemia by inhibiting DGKα to downregulate phospholipase D and the Jak-Stat/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Roles of Diacylglycerol Kinase α in Cancer Cell Proliferation and Apoptosis [mdpi.com]

- 8. The Roles of Diacylglycerol Kinase α in Cancer Cell Proliferation and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carboxamide derivatives induce apoptosis in the U251 glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase-9 Activation Results in Downstream Caspase-8 Activation and Bid Cleavage in 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of caspase-8 and caspase-9 are required for PC12 cells differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Downstream Signaling Pathways of JNJ-7706621

Introduction

JNJ-7706621 is a potent small molecule inhibitor targeting key regulators of the cell cycle, specifically cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3] Its dual-inhibitory action disrupts cell cycle progression at multiple points, leading to growth arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by JNJ-7706621, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism of Action

JNJ-7706621 exerts its anti-proliferative effects by inhibiting the enzymatic activity of CDK1, CDK2, Aurora A, and Aurora B.[3] This inhibition disrupts the phosphorylation of downstream substrates crucial for cell cycle transitions, mitotic spindle formation, and chromosome segregation.

Quantitative Data: Kinase Inhibition and Cellular Potency

The inhibitory activity of JNJ-7706621 against its primary targets and its anti-proliferative effect on various cancer cell lines are summarized below.

| Target Kinase | IC50 (nM) |

| CDK1 | 9 |

| CDK2 | 3 |

| Aurora A | 11 |

| Aurora B | 15 |

Table 1: In vitro kinase inhibitory potency of JNJ-7706621.[3]

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 284 |

| HCT116 | Colon Carcinoma | 254 |

| A375 | Malignant Melanoma | 447 |

Table 2: Anti-proliferative activity of JNJ-7706621 in various human cancer cell lines.[3]

Downstream Signaling Pathways

1. CDK1/2 Signaling Pathway and G1/S and G2/M Checkpoint Control

JNJ-7706621's inhibition of CDK1 and CDK2 directly impacts cell cycle progression. At low concentrations, it slows cell growth, while at higher concentrations, it induces cytotoxicity.[1][2]

-

G1/S Transition: Inhibition of CDK2 prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the expression of genes required for S-phase entry. This leads to a delay in the progression from the G1 to the S phase of the cell cycle.[1][4]

-

G2/M Arrest: Inhibition of CDK1, a key driver of mitosis, prevents cells from entering mitosis, causing them to arrest in the G2 phase.[1][2] In HeLa cells, treatment with JNJ-7706621 resulted in a dose-dependent delay in S-phase entry and arrest at the G2-M phase.[2]

Caption: JNJ-7706621 inhibits CDK1/2, leading to G1/S delay and G2/M arrest.

2. Aurora Kinase Signaling Pathway and Mitotic Progression

The inhibition of Aurora A and B kinases by JNJ-7706621 disrupts critical mitotic events.

-

Aurora A and Centrosome Function: While JNJ-7706621 does not prevent the localization of Aurora A to the spindle poles, it does inhibit the localization of other centrosomal proteins like TOG, Nek2, and TACC3 in the early mitotic phase.[5] This can lead to defects in mitotic spindle assembly.

-

Aurora B and Chromosome Segregation: JNJ-7706621 inhibits the phosphorylation of Histone H3 on Serine 10, a direct downstream target of Aurora B, which is crucial for chromosome condensation and alignment.[2][4] The compound also affects the localization of chromosomal passenger proteins such as Survivin and INCENP.[5] This disruption of the chromosomal passenger complex leads to failures in chromosome alignment and segregation, ultimately overriding the spindle checkpoint and inducing endoreduplication (repeated rounds of DNA replication without cell division).[1][5]

Caption: JNJ-7706621 inhibits Aurora A/B, disrupting spindle assembly and chromosome segregation.

Experimental Protocols

1. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with JNJ-7706621.

-

Cell Seeding: Plate HeLa cells at a density of 1 x 10^6 cells in a 100 mm dish.

-

Synchronization: Synchronize cells in G1 phase by mitotic shake-off.

-

Treatment: Treat synchronized cells with vehicle control or varying concentrations of JNJ-7706621 (e.g., 2 µM, 3 µM) for different time points (e.g., 0, 4, 16, 24, 36, 48, 72 hours).[2][4]

-

Cell Harvest and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition and Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The resulting histograms are used to quantify the percentage of cells in G1, S, and G2/M phases.

References

- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Growth suppression and mitotic defect induced by JNJ-7706621, an inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Modulatory Effects of JNJ-3790339 on Protein Kinase C Signaling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the direct effects of JNJ-3790339 on Protein Kinase C (PKC) is not extensively available in public literature. This guide synthesizes established knowledge of PKC signaling with published data on this compound's primary target, Diacylglycerol Kinase α (DGKα), to project its indirect influence on PKC activation. The experimental protocols provided are standardized methodologies for assessing kinase activity.

Executive Summary

Protein Kinase C (PKC) enzymes are a family of serine/threonine kinases that are central to numerous signal transduction pathways, governing processes like cell proliferation, differentiation, and apoptosis.[1][2] Their activity is tightly regulated, and dysregulation is implicated in various diseases, including cancer and immune disorders.[3] this compound is identified as a potent and selective inhibitor of Diacylglycerol Kinase alpha (DGKα), an enzyme that attenuates PKC signaling by converting the PKC activator diacylglycerol (DAG) into phosphatidic acid (PA).[4][5] By inhibiting DGKα, this compound is hypothesized to indirectly enhance and sustain PKC activation by increasing the bioavailability of DAG. This guide explores this mechanism, presents quantitative data on this compound's known target, and provides detailed protocols for investigating its effects on the PKC pathway.

The Role of this compound in the PKC Signaling Pathway

The canonical activation of conventional and novel PKC isoforms is initiated by signals from cell surface receptors that activate Phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[3] DAG recruits PKC to the cell membrane, where it is activated.

DGKα acts as a crucial negative regulator in this pathway by phosphorylating DAG to form PA, thereby terminating the signal that activates PKC.[5] this compound inhibits DGKα.[4][5] This inhibition prevents the conversion of DAG to PA, leading to an accumulation of DAG at the membrane. The elevated DAG levels are expected to cause prolonged and enhanced activation of DAG-sensitive PKC isoforms.

Signaling Pathway Diagram

Caption: Indirect activation of PKC by this compound via DGKα inhibition.

Quantitative Data

While direct binding or activity data for this compound on PKC isoforms is not available, its potency against its primary target, DGKα, has been characterized. This inhibition is the basis for its indirect effect on PKC.

Table 1: Inhibitory Activity of this compound against Diacylglycerol Kinase (DGK) Isoforms

| Target Isoform | IC50 | Assay Type | Source |

|---|---|---|---|

| DGKα | 9.6 µM | In vitro kinase assay | [4] |

| DGKβ | No significant inhibition | In vitro kinase assay | [5] |

| DGKγ | No significant inhibition | In vitro kinase assay | [5] |

| DGKζ | No significant inhibition | In vitro kinase assay |[5] |

This table highlights the selectivity of this compound for the α isoform of DGK, which is critical for its specific modulation of DAG-dependent signaling pathways.

Experimental Protocols

To assess the direct and indirect effects of this compound on PKC activation, a combination of in vitro and cell-based assays is recommended.

In Vitro PKC Kinase Activity Assay (Direct Effect Screening)

This protocol is designed to determine if this compound directly interacts with and modulates PKC activity. It is based on a well-established ELISA-based, non-radioactive method.[6]

Objective: To quantify the phosphotransferase activity of a specific PKC isoform in the presence of varying concentrations of this compound.

Materials:

-

Recombinant human PKC isoform (e.g., PKCα, PKCβ, PKCδ)

-

PKC Substrate Microtiter Plate (pre-coated with a specific peptide substrate)

-

This compound stock solution (in DMSO)

-

Kinase Assay Dilution Buffer

-

ATP solution

-

Phosphospecific Substrate Antibody

-

HRP-conjugated secondary antibody

-

TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader (450 nm absorbance)

Methodology:

-

Preparation: Prepare serial dilutions of this compound in Kinase Assay Dilution Buffer. A typical concentration range would be 0.01 µM to 100 µM. Include a DMSO-only vehicle control.

-

Kinase Reaction: a. Add 50 µL of diluted this compound or vehicle control to the wells of the PKC Substrate Microtiter Plate. b. Add 25 µL of the recombinant PKC enzyme solution to each well. c. Initiate the phosphorylation reaction by adding 25 µL of ATP solution. d. Incubate the plate for 60 minutes at 30°C.

-

Detection: a. Terminate the reaction by washing the wells three times with Wash Buffer. b. Add 100 µL of diluted Phosphospecific Substrate Antibody to each well and incubate for 60 minutes at room temperature. c. Wash wells three times. d. Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature. e. Wash wells five times. f. Add 100 µL of TMB Substrate and incubate in the dark for 15-30 minutes. g. Stop the color development by adding 100 µL of Stop Solution.

-

Data Analysis: a. Measure the absorbance at 450 nm using a microplate reader. b. Subtract the background absorbance (no enzyme control) from all readings. c. Plot the percentage of PKC activity against the log concentration of this compound to determine the IC50 or EC50, if any modulation is observed.

Experimental Workflow Diagram

Caption: Workflow for the in vitro ELISA-based PKC activity assay.

Cell-Based Western Blot for PKC Substrate Phosphorylation (Indirect Effect)

This protocol assesses the indirect effect of this compound on PKC activation within a cellular context by measuring the phosphorylation of a known PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).

Objective: To determine if inhibiting DGKα with this compound leads to increased phosphorylation of a PKC substrate in response to a stimulus.

Materials:

-

Cell line expressing relevant PKC isoforms (e.g., A375 melanoma cells, Jurkat T-cells).[4]

-

Cell culture medium and reagents.

-

This compound stock solution (in DMSO).

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA, as a positive control).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and Western Blotting equipment.

-

Primary antibodies: anti-phospho-MARCKS, anti-total-MARCKS, anti-β-actin.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

Methodology:

-

Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Pre-treat cells with varying concentrations of this compound (e.g., 5-40 µM) or vehicle (DMSO) for 1-2 hours.[4] c. Stimulate the cells with a sub-maximal concentration of a PLC-activating agonist (e.g., carbachol for muscarinic receptor-expressing cells) for a short duration (e.g., 5-15 minutes). Include a PMA-treated positive control and an unstimulated negative control.

-

Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells directly in the plate with 100-150 µL of ice-cold lysis buffer. c. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant.

-

Western Blotting: a. Determine protein concentration of each lysate using the BCA assay. b. Normalize protein amounts and prepare samples with Laemmli buffer. c. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. e. Incubate the membrane with anti-phospho-MARCKS primary antibody overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an ECL substrate and an imaging system.

-

Data Analysis: a. Strip the membrane and re-probe with anti-total-MARCKS and anti-β-actin antibodies for normalization. b. Quantify band intensities using densitometry software. c. Calculate the ratio of phospho-MARCKS to total MARCKS for each condition. Compare the effect of this compound treatment to the vehicle control.

Conclusion

This compound is a selective inhibitor of DGKα, a key negative regulator of DAG-mediated signaling.[5] By blocking DGKα, this compound increases the cellular concentration of DAG, which is expected to indirectly enhance the activation of conventional and novel PKC isoforms. This mechanism suggests that this compound can be a valuable tool for studying the downstream consequences of sustained PKC signaling and may have therapeutic potential in contexts where augmenting PKC activity is beneficial, such as in T-cell activation for immunotherapy.[4][5][7] The experimental protocols outlined in this guide provide a robust framework for validating this hypothesis and quantifying the precise effects of this compound on the Protein Kinase C pathway.

References

- 1. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. openaccesspub.org [openaccesspub.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of ritanserin analogs that display DGK isoform specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. Identification of ritanserin analogs that display DGK isoform specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-3790339: A Ritanserin Analog as a Selective Diacylglycerol Kinase α Inhibitor for Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of JNJ-3790339, a structural analog of ritanserin, for its application in preclinical research. While ritanserin is a well-characterized antagonist of serotonin 5-HT2A and 5-HT2C receptors with additional activity as a Diacylglycerol Kinase (DGK) inhibitor, this compound has been identified as a potent and selective inhibitor of DGKα.[1] This document details the pharmacological profile of this compound in comparison to ritanserin, focusing on its inhibitory effects on DGKα, and its functional consequences on cancer cell cytotoxicity and T-cell activation. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and application of this compound.

Introduction

Ritanserin is a potent antagonist of the serotonin 5-HT2A and 5-HT2C receptors and has been utilized extensively in neuroscience research.[2] More recently, ritanserin has been identified as an inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA), thereby regulating cellular signaling pathways involved in cell proliferation, apoptosis, and immune responses.[1][2] The therapeutic potential of DGKα inhibition in oncology and immunology has prompted the search for more potent and selective inhibitors. This compound, a ritanserin analog, has emerged from these efforts as a promising research tool with enhanced selectivity for DGKα over other DGK isoforms.[1] This guide summarizes the current knowledge on this compound, providing a direct comparison with ritanserin and detailed methodologies for its study.

Pharmacological Profile: this compound vs. Ritanserin

The primary pharmacological distinction between this compound and ritanserin lies in their selectivity. While ritanserin exhibits potent antagonism at serotonin receptors, this compound has been characterized primarily for its potent and selective inhibition of DGKα.[1] The activity of this compound at serotonin and dopamine receptors has not been extensively reported in the public domain.

Diacylglycerol Kinase (DGK) Inhibition

This compound is a potent inhibitor of DGKα with an IC50 of 9.6 μM.[3] In comparative studies, this compound demonstrates greater selectivity for DGKα over other type I DGK isoforms, such as DGKβ and DGKγ, when compared to ritanserin.[1]

Table 1: Inhibitory Activity of this compound and Ritanserin against DGKα

| Compound | Target | IC50 (μM) |

| This compound | DGKα | 9.6[3] |

| Ritanserin | DGKα | Not explicitly quantified in the same study, but used as a reference compound.[1] |

Serotonin and Dopamine Receptor Binding Profile

Ritanserin is a high-affinity antagonist at 5-HT2A and 5-HT2C receptors.[2] It also has a lower affinity for the dopamine D2 receptor.[4] The binding profile of this compound at these receptors has not been detailed in the available literature, which is a critical consideration for researchers investigating its off-target effects or comparing its activity profile to that of ritanserin.

Table 2: Receptor Binding Affinities (Ki) of Ritanserin

| Receptor | Ki (nM) |

| 5-HT2A | 0.45[2] |

| 5-HT2C | 0.71[2] |

| Dopamine D2 | 77-fold lower affinity than 5-HT2A[4] |

Note: The binding profile for this compound at these receptors is not currently available in the public literature.

Functional Effects of this compound

Consistent with its role as a DGKα inhibitor, this compound has been shown to induce cytotoxicity in cancer cell lines and enhance T-cell activation.[1]

Cytotoxicity in Cancer Cells

This compound exhibits dose-dependent cytotoxic effects against various cancer cell lines, including melanoma (A375), glioblastoma (U251), and a malignant T-cell line (Jurkat).[1][3] Its cytotoxic efficacy is reported to be similar to that of ritanserin.[1]

Table 3: Cytotoxic Effects of this compound

| Cell Line | Cancer Type | Effective Concentration | Incubation Time |

| A375 | Melanoma | 15 μM (significant loss in cell viability)[1] | 48 h[3] |

| U251 | Glioblastoma | 15 μM (significant loss in cell viability)[1] | 48 h[3] |

| Jurkat T | Malignant T-cell | 5-40 μM (dose-dependent cytotoxicity)[3] | 48 h[3] |

T-Cell Activation

Inhibition of DGKα by this compound leads to an upregulation of T-cell activation, a key aspect of anti-tumor immunity.[1] this compound has been shown to promote the activation of primary murine T-cells, as indicated by increased expression of activation markers such as CD69 and TNFα.[1]

Table 4: T-Cell Activation by this compound

| Cell Type | Treatment | Effect |

| Primary Murine T-cells | 5 μM this compound for 6 h[3] | Promotes activation[1] |

| Jurkat T-cells | 5 μM this compound for 6 h[1] | Increased CD69 and TNFα mRNA levels[1] |

Experimental Protocols

DGKα Inhibition Assay

This protocol is adapted from the methodology described by Granade et al. (2022).[1]

-

Enzyme Preparation: Use cell lysates from HEK-293T cells overexpressing the specific DGK isoform.

-

Reaction Mixture: Prepare a reaction mixture containing the cell lysate (2.8 µg of total protein for DGKα), buffer, and the test compound (this compound or ritanserin) dissolved in DMSO. The final DMSO concentration should be kept low (e.g., 0.5% v/v) to avoid affecting enzyme activity.

-

Pre-incubation: Equilibrate the reaction mixture for 5 minutes at room temperature.

-

Initiation: Start the kinase reaction by adding ATP solution (final concentration 10 mM) spiked with [γ-32P]-ATP. The total reaction volume is 100 µL.

-

Incubation: Incubate the reaction for 20 minutes at 30°C.

-

Termination: Stop the reaction by adding 0.5 mL of methanol with 0.1 N HCl, followed by 1 mL of ethyl acetate.

-

Phase Separation: Add 1 mL of 1 M MgCl2 and vortex thoroughly to facilitate the separation of the organic phase.

-

Quantification: Analyze the radioactivity in the organic phase to determine the extent of DGKα inhibition.

Cell Viability (Cytotoxicity) Assay

This protocol is based on the methodology used in the study by Granade et al. (2022).[1]

-

Cell Culture: Culture human Jurkat T-cells, A375 melanoma cells, or U251 glioblastoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Plating: Seed the cells in 96-well plates at an appropriate density.

-

Treatment: Treat the cells in triplicate with varying concentrations of this compound (e.g., 5, 15, 25, and 40 μM) or a DMSO vehicle control.

-

Incubation: Incubate the plates for 48 hours.

-

Viability Assessment: Measure cell viability using a suitable assay, such as the alamarBlue assay.

T-Cell Activation Assay

This protocol is adapted from the methodology described by Granade et al. (2022).[1]

-

Cell Stimulation: Stimulate Jurkat T-cells with functional antibodies against CD3/CD28 (1 µg/mL).

-

Treatment: Treat the stimulated cells with this compound (5 µM) or a DMSO vehicle control.

-

Incubation: Incubate the cells for 6 hours.

-

Analysis: Assess T-cell activation by measuring the mRNA levels of activation markers, such as CD69 and TNFα, using quantitative PCR (qPCR).

Signaling Pathways and Experimental Workflows

DGKα Signaling and T-Cell Activation

DGKα acts as a negative regulator of T-cell activation. By converting DAG to PA, it dampens the signaling cascade downstream of the T-cell receptor (TCR), leading to a state of anergy. Inhibition of DGKα by this compound preserves DAG levels, promoting the activation of signaling pathways that lead to T-cell activation and effector functions.

Caption: DGKα Signaling Pathway and its Inhibition by this compound.

Experimental Workflow for DGKα Inhibition Assay

The following diagram illustrates the key steps in determining the inhibitory activity of this compound on DGKα.

Caption: Experimental Workflow for DGKα Inhibition Assay.

Ritanserin's Primary Signaling: 5-HT2A Receptor Pathway

For comparative purposes, the canonical signaling pathway for ritanserin's primary target, the 5-HT2A receptor, is presented. Ritanserin acts as an antagonist, blocking the activation of this pathway by serotonin (5-HT).

Caption: 5-HT2A Receptor Signaling Pathway Antagonized by Ritanserin.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the roles of DGKα in various physiological and pathological processes. Its improved selectivity for DGKα compared to its parent compound, ritanserin, makes it a more precise instrument for dissecting DGKα-specific functions. However, a significant gap in the current knowledge is the lack of a comprehensive pharmacological profile of this compound at serotonin and dopamine receptors. Future research should aim to characterize the binding affinities and functional activities of this compound at these receptors to fully understand its spectrum of biological effects and to provide a more complete comparison with ritanserin. Such studies will be crucial for interpreting experimental results and for the potential development of DGKα inhibitors as therapeutic agents.

References

- 1. Identification of ritanserin analogs that display DGK isoform specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Receptor-binding properties in vitro and in vivo of ritanserin: A very potent and long acting serotonin-S2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of JNJ-3790339 in Glioblastoma: An In-Vitro Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The need for novel therapeutic strategies is paramount. One emerging target of interest is Diacylglycerol Kinase alpha (DGKα), an enzyme implicated in cancer cell proliferation, survival, and immune evasion. JNJ-3790339, a ritanserin analog, has been identified as a potent and selective inhibitor of DGKα, demonstrating cytotoxic effects against glioblastoma cells in preclinical in vitro studies. This technical guide provides a comprehensive overview of the available preclinical data on this compound in the context of glioblastoma, focusing on its mechanism of action, quantitative in vitro efficacy, and the experimental methodologies employed in its initial characterization.

Disclaimer: The following information is based on publicly available preclinical data. As of this writing, in vivo efficacy and pharmacokinetic data for this compound in glioblastoma models are not available in the public domain.

Core Data Summary

In Vitro DGKα Inhibition

This compound has demonstrated potent and selective inhibitory activity against the alpha isoform of Diacylglycerol Kinase.

| Compound | Target | IC50 (µM) | Selectivity |

| This compound | DGKα | 9.6[1] | High selectivity for DGKα over other type I isoforms (DGKβ, DGKγ) |

In Vitro Cytotoxicity in Glioblastoma Cells

This compound has shown dose-dependent cytotoxic effects on the U251 human glioblastoma cell line.

| Cell Line | Compound | Concentration Range (µM) | Effect |

| U251 | This compound | 5-40 | Dose-dependent cytotoxicity[1] |

T-Cell Activation

A key aspect of DGKα inhibition is the potentiation of the anti-tumor immune response. This compound has been shown to promote the activation of T-cells.

| Assay | Compound | Concentration (µM) | Time (hours) | Effect |

| Primary Murine T-Cell Activation | This compound | 5 | 6 | Promotes activation[1] |

Signaling Pathways and Experimental Workflows

DGKα Signaling Pathway in Glioblastoma

The following diagram illustrates the proposed mechanism of action for this compound in glioblastoma. DGKα is a key enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA), both of which are important second messengers. In cancer, elevated DGKα activity can drive oncogenic signaling. This compound inhibits DGKα, leading to an accumulation of DAG and a reduction in PA, which in turn can modulate downstream signaling pathways to induce apoptosis and inhibit proliferation.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxic effects of a compound like this compound on a glioblastoma cell line.

Detailed Experimental Protocols

DGKα Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against DGKα.

Principle: This assay measures the phosphorylation of a diacylglycerol substrate by DGKα using radiolabeled ATP ([γ-³²P]ATP). The amount of incorporated radioactivity into the lipid product is quantified to determine enzyme activity.

Materials:

-

Recombinant human DGKα enzyme

-

Diacylglycerol (DAG) substrate

-

[γ-³²P]ATP

-

Kinase assay buffer (specific composition may vary, but generally contains a buffer like Tris-HCl, MgCl₂, and DTT)

-

This compound (dissolved in DMSO)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, DAG substrate, and recombinant DGKα enzyme.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a specified time at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction by adding a quenching solution (e.g., EDTA or a strong acid).

-

Extract the lipid-soluble product (phosphatidic acid) using an organic solvent.

-

Quantify the amount of incorporated ³²P in the lipid phase using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on glioblastoma cells.

Principle: This assay measures cell viability by quantifying a marker of metabolic activity (e.g., reduction of a tetrazolium salt like MTT to formazan) or by measuring ATP content (e.g., CellTiter-Glo). A decrease in the signal indicates a reduction in viable cells.

Materials:

-

U251 human glioblastoma cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit

-

Plate reader (absorbance or luminescence)

Procedure:

-

Seed U251 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

-

Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development (MTT) or signal stabilization (CellTiter-Glo).

-

Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control and plot the dose-response curve to determine the IC50 value.

Primary Murine T-Cell Activation Assay

Objective: To evaluate the effect of this compound on T-cell activation.

Principle: T-cell activation can be assessed by measuring the upregulation of activation markers, such as CD69 and TNFα, at the mRNA level using quantitative real-time PCR (qPCR) following stimulation.

Materials:

-

Spleens from C57BL/6 mice

-

RPMI 1640 medium supplemented with FBS, non-essential amino acids, penicillin/streptomycin, pyruvate, and 2-mercaptoethanol

-

Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

-

This compound (dissolved in DMSO)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for CD69, TNFα, and a housekeeping gene (e.g., GAPDH)

-

qPCR master mix and real-time PCR system

Procedure:

-

Isolate splenocytes from C57BL/6 mice and prepare a single-cell suspension.

-

Purify T-cells from the splenocyte suspension using a negative selection kit.

-

Plate the purified T-cells in a 96-well plate pre-coated with anti-CD3 antibody.

-

Add soluble anti-CD28 antibody to the wells to provide co-stimulation.

-

Treat the cells with this compound (5 µM) or DMSO (vehicle control).

-

Incubate the cells for 6 hours at 37°C in a humidified incubator with 5% CO₂.

-

Harvest the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for CD69, TNFα, and the housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in the expression of CD69 and TNFα in this compound-treated cells compared to the DMSO control.

Conclusion and Future Directions

The available preclinical data indicate that this compound is a potent and selective inhibitor of DGKα with demonstrated in vitro cytotoxicity against glioblastoma cells and the ability to promote T-cell activation. These findings suggest that this compound may hold therapeutic potential for glioblastoma, a disease with a pressing need for new treatment modalities.

However, the lack of publicly available in vivo data represents a significant gap in our understanding of the compound's potential. Future preclinical studies should focus on:

-

In vivo efficacy: Evaluating the anti-tumor activity of this compound in orthotopic glioblastoma xenograft models, including survival studies.

-

Pharmacokinetics and Blood-Brain Barrier Penetration: Determining the pharmacokinetic profile of this compound and its ability to cross the blood-brain barrier to reach the tumor site in sufficient concentrations.

-

Pharmacodynamics: Assessing the in vivo target engagement of DGKα in tumor tissue following administration of this compound.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with standard-of-care treatments for glioblastoma, such as radiation and temozolomide, as well as with immunotherapies.

A comprehensive evaluation of these aspects will be crucial to determine the clinical translatability of this compound for the treatment of glioblastoma.

References

JNJ-3790339: A Selective DGKα Inhibitor Modulating Ras Signaling in Oncology and Immunology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-3790339 is a potent and selective small-molecule inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme that plays a critical role in lipid signaling pathways. By catalyzing the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), DGKα modulates the activation of several key signaling cascades, including the Ras-Raf-MEK-ERK pathway. Notably, the inhibition of DGKα by this compound exerts differential effects on Ras signaling in a cell-context-dependent manner, leading to the suppression of oncogenic signaling in cancer cells and the enhancement of activation signals in T cells. This dual activity positions this compound as a promising therapeutic candidate for both direct anti-cancer therapy and immunotherapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on Ras signaling pathways, and detailed protocols for key experimental assays.

Introduction to Diacylglycerol Kinase α (DGKα) and Ras Signaling

The Ras proteins are a family of small GTPases that function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. Mutations in Ras genes are among the most common oncogenic drivers in human cancers, leading to constitutive activation of downstream pro-proliferative and survival pathways, most notably the Raf-MEK-ERK (MAPK) cascade.

Diacylglycerol (DAG) is a critical second messenger that is produced upon the activation of various cell surface receptors. One of the key effectors of DAG is RasGRP, a guanine nucleotide exchange factor (GEF) that activates Ras. Diacylglycerol kinase α (DGKα) terminates DAG signaling by phosphorylating it to produce phosphatidic acid (PA). By controlling the cellular levels of DAG, DGKα acts as a crucial regulator of Ras activation.

This compound: A Potent and Selective DGKα Inhibitor

This compound is an analog of ritanserin and has been identified as a potent and selective inhibitor of DGKα.[1] Its selectivity for DGKα over other DGK isoforms, particularly the type I isoforms β and γ, makes it a valuable tool for dissecting the specific roles of DGKα in cellular processes.[2]

Table 1: In Vitro Activity of this compound

| Target | IC50 | Source |

| DGKα | 9.6 μM | [1] |

Impact of this compound on Ras Signaling Pathways

The inhibition of DGKα by this compound leads to an accumulation of cellular DAG. This increase in DAG levels has opposing effects on the Ras signaling pathway in cancer cells versus T cells.

Inhibition of Ras Signaling in Cancer Cells

In cancer cells, particularly those with oncogenic mutations that drive DAG production, the sustained accumulation of DAG upon DGKα inhibition can lead to a negative feedback loop. This feedback can involve the activation of protein kinase C (PKC) isoforms that can, in turn, lead to the downregulation of the Ras-Raf-MEK-ERK pathway. While direct quantitative data for this compound's effect on Ras-GTP, pMEK, and pERK are not yet published, the observed cytotoxic effects in melanoma and glioblastoma cell lines are consistent with the suppression of this critical survival pathway.

Enhancement of Ras Signaling in T Cells

In T cells, signaling through the T-cell receptor (TCR) also generates DAG, which is essential for T-cell activation. By inhibiting DGKα, this compound prolongs the DAG signal, leading to enhanced and sustained activation of the Ras-Raf-MEK-ERK pathway. This results in increased expression of T-cell activation markers and effector cytokines.[2]

Preclinical Data

In Vitro Cytotoxicity in Cancer Cell Lines

This compound has demonstrated dose-dependent cytotoxic efficacy against melanoma (A375) and glioblastoma (U251) cell lines.[2] In contrast, Jurkat T cells, a T-lymphocyte cell line, exhibited less sensitivity, highlighting a potential therapeutic window.[2]

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Treatment Duration | Effect | Source |

| A375 | Melanoma | 48 hours | Significant loss in cell viability at 15 μM | [2] |

| U251 | Glioblastoma | 48 hours | Significant loss in cell viability at 15 μM | [2] |

| Jurkat T | T-cell Leukemia | 48 hours | Cytotoxicity observed at higher concentrations (approaching 40 μM) | [2] |

T-Cell Activation

Treatment with this compound has been shown to promote the activation of primary murine T cells, as evidenced by the increased expression of the early activation marker CD69 and the pro-inflammatory cytokine TNFα.[2]

Table 3: T-Cell Activation by this compound

| Cell Type | Treatment | Duration | Outcome | Source |

| Primary Murine T cells | 5 μM this compound | 6 hours | Increased expression of CD69 and TNFα | [2] |

Experimental Protocols

The following are representative protocols for key assays used to characterize the activity of this compound.

DGKα In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of DAG by DGKα.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant human DGKα enzyme, a lipid substrate mixture containing DAG, and a kinase assay buffer.

-

Compound Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

-

Initiation and Incubation: Start the reaction by adding [γ-32P]ATP and incubate at 30°C for a specified time (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding a solution such as 1% perchloric acid.

-

Lipid Extraction: Extract the lipids from the reaction mixture.

-

Separation: Separate the radiolabeled phosphatidic acid ([32P]-PA) from the unreacted [γ-32P]ATP using thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of [32P]-PA by autoradiography or scintillation counting.

-

Data Analysis: Calculate the percentage of DGKα inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cells (e.g., A375, U251) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 5, 15, 25, 40 μM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the concentration of this compound that causes 50% inhibition of cell growth (GI50).

T-Cell Activation Assay by Flow Cytometry

This assay quantifies the activation of T cells by measuring the expression of cell surface markers.

Methodology:

-

T-Cell Isolation: Isolate primary T cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs).

-

Cell Stimulation and Treatment: Activate the T cells with anti-CD3 and anti-CD28 antibodies in the presence of this compound (e.g., 5 μM) or a vehicle control.

-

Incubation: Incubate the cells for 6 hours at 37°C. A protein transport inhibitor (e.g., Brefeldin A) can be added during the last few hours to allow for intracellular cytokine accumulation.

-

Cell Staining: Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) and activation markers (e.g., CD69). For intracellular cytokine analysis (e.g., TNFα), fix and permeabilize the cells before adding the cytokine-specific antibody.

-

Flow Cytometry Analysis: Acquire the data on a flow cytometer and analyze the percentage of activated T cells (e.g., CD69-positive) and cytokine-producing cells in the different treatment groups.

Conclusion and Future Directions

This compound is a selective DGKα inhibitor with a compelling dual mechanism of action that involves the context-dependent modulation of the Ras signaling pathway. Its ability to suppress oncogenic signaling in cancer cells and enhance the activation of T cells provides a strong rationale for its further development as both a standalone anti-cancer agent and in combination with immunotherapies. Future research should focus on elucidating the precise molecular mechanisms underlying the differential effects of DGKα inhibition on Ras signaling in different cell types, including detailed quantitative analysis of the phosphorylation status of Ras pathway components. Furthermore, in vivo studies are warranted to evaluate the therapeutic efficacy and safety profile of this compound in preclinical cancer models.

References

Foundational Research on Diacylglycerol Kinase Alpha (DGKα) Inhibitors in Immunology: A Technical Guide

Abstract

Diacylglycerol Kinase alpha (DGKα) has emerged as a critical intracellular immune checkpoint, negatively regulating T-cell activation and function. By catalyzing the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA), DGKα attenuates signaling pathways essential for a robust immune response.[1][2] Upregulation of DGKα in tumor-infiltrating lymphocytes is associated with T-cell exhaustion and immune evasion, establishing it as a compelling target for cancer immunotherapy.[1][3] This technical guide provides an in-depth overview of the foundational research on DGKα inhibitors, detailing their mechanism of action, key preclinical data, and the experimental protocols used for their evaluation. The guide is intended for researchers, scientists, and drug development professionals in the field of immunology and oncology, offering a comprehensive resource on the core science underpinning this promising therapeutic strategy.

Introduction: DGKα as a Key Immune Checkpoint

T-cell activation is a cornerstone of adaptive immunity, initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by a major histocompatibility complex (MHC).[4] This event triggers a cascade of intracellular signaling, where the lipid second messenger diacylglycerol (DAG) plays a pivotal role.[4][5] DAG recruits and activates crucial signaling proteins, including Protein Kinase C (PKC) and Ras guanyl nucleotide-releasing protein (RasGRP), which propagate signals leading to T-cell proliferation, cytokine production, and cytotoxic effector functions.[3][6]

The Diacylglycerol Kinase (DGK) family of enzymes controls the levels of DAG, with ten isoforms identified in mammals.[4][7] In T-cells, the DGKα and DGKζ isoforms are predominantly expressed and act as key negative regulators of TCR signaling.[4][7][8] They terminate DAG-mediated signals by converting DAG to phosphatidic acid (PA).[1][9] This function serves as an intrinsic checkpoint to prevent T-cell hyperactivation and maintain immune homeostasis.[6] However, in the context of cancer, tumor cells can exploit this mechanism. DGKα is often overexpressed in tumor-infiltrating lymphocytes (TILs), leading to a state of functional impairment known as anergy or exhaustion, which allows tumors to evade immune destruction.[1][9][10] Consequently, the inhibition of DGKα presents a strategic approach to restore T-cell function and enhance anti-tumor immunity.[3][11]

Mechanism of Action of DGKα Inhibitors

DGKα inhibitors are small molecules designed to block the catalytic activity of the DGKα enzyme. By preventing the phosphorylation of DAG, these inhibitors cause an accumulation of DAG at the plasma membrane following TCR stimulation.[3][12] This sustained availability of DAG amplifies and prolongs the downstream signaling necessary for full T-cell activation.[1][3][12]

The primary consequences of DGKα inhibition include:

-

Enhanced Downstream Signaling: Increased DAG levels lead to the sustained activation of key effector pathways, including the Ras-MAPK-AP-1 and PKCθ-NF-κB signaling axes.[3][6][9]

-

Lowered T-Cell Activation Threshold: By amplifying TCR signaling, DGKα inhibitors reduce the amount of antigen required to trigger a T-cell response, effectively increasing T-cell sensitivity.[3][8][13] This is particularly relevant for recognizing tumor neoantigens, which may be of low affinity or expressed at low levels.[14]

-

Reversal of T-Cell Anergy: In dysfunctional or anergic T-cells, DGKα inhibition can restore effector functions, including the production of cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[9][10]

-

Synergy with Checkpoint Blockade: DGKα inhibitors work synergistically with existing immune checkpoint inhibitors, such as anti-PD-1 and anti-PD-L1 antibodies.[3][4][12] While checkpoint blockers "release the brakes" on T-cells, DGKα inhibitors "step on the gas," providing a dual approach to reinvigorate the anti-tumor immune response.[3][10]

Quantitative Analysis of DGKα Inhibitors

The development of DGKα inhibitors has progressed from first-generation compounds with poor selectivity and pharmacokinetic properties to highly potent and selective molecules, some of which are now in clinical trials.[12] Quantitative data, particularly IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, are crucial for comparing the potency and cellular activity of these compounds.

| Compound Name/ID | Target(s) | Enzymatic IC50 | Cellular Activity (EC50) | Notes | Reference(s) |

| R59022 | DGKα (Type I DGKs) | ~25 µM | - | First-generation inhibitor; poor selectivity and PK properties. | [12] |

| R59949 | DGKα, DGKγ | ~18 µM (for DGKα) | - | First-generation inhibitor; poor selectivity and PK properties. | [12] |

| CU-3 | DGKα-selective | 0.6 µM | Induces T-cell activation. | Identified as a more selective preclinical tool compound. | [4] |

| Compound 16 | DGKα | 0.27 nM | - | A novel, potent, and orally available inhibitor. | [12] |

| Compound 13 | DGKα | - | 0.18 µM (IL-2 induction) | Potent cellular activity demonstrated in human PBMCs. | [12] |

| BMS-986408 | Dual DGKα/ζ | - | Potentiates T-cell activation and cytokine release. | Clinical-stage dual inhibitor. | [14] |

| INCB177054 | Dual DGKα/ζ | Potent (undisclosed) | - | Novel, potent, orally bioavailable dual inhibitor. | [15] |

| BAY2862789 | DGKα-selective | - | Enhances T-cell activation. | In Phase I/II clinical trials for solid tumors. | [12][16] |

| GS-9911 | DGKα-selective | - | - | In early clinical development. | [12] |

Key Experimental Protocols for Inhibitor Evaluation